1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13FO3 and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanol moiety. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and organic chemistry .
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-3,6-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Analyse Chemischer Reaktionen
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 would yield 1-(2-fluoro-3,6-dimethoxyphenyl)ethanone .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by the presence of the fluoro and methoxy groups . These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(2,3-Dimethoxyphenyl)ethanol: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol: The position of the methoxy groups is different, which can influence the compound’s properties and interactions.
The presence of the fluoro group in this compound makes it unique, as it can significantly alter the compound’s electronic properties and reactivity compared to its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
783342-05-2 |
---|---|
Molekularformel |
C10H13FO3 |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
1-(2-fluoro-3,6-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13FO3/c1-6(12)9-7(13-2)4-5-8(14-3)10(9)11/h4-6,12H,1-3H3 |
InChI-Schlüssel |
CPFFFJKAGSQKHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1F)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.